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Compound of Interest

Compound Name: ONO-8430506

Cat. No.: B10831979

Both ONO-8430506 and IOA-289 are potent inhibitors of autotaxin (ATX), a secreted enzyme
that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA)
[1][2][3][4]. LPA, a bioactive lipid mediator, signals through G-protein coupled receptors to
activate various cellular processes implicated in cancer progression, including cell proliferation,
migration, and survival, as well as promoting a fibrotic and immunosuppressive tumor
microenvironment[1][3][4][5]. By inhibiting ATX, both drugs aim to reduce LPA levels, thereby
disrupting these pro-tumorigenic signaling pathways.

IOA-289 is described as a "mixed type ll/type IV inhibitor,” binding to both the LPC binding
pocket and the base of the LPA exit channel of the ATX enzyme[6]. This dual-pronged
approach is suggested to contribute to its potent and selective inhibition of ATX[6]. Preclinical
studies have demonstrated that IOA-289 not only directly inhibits the growth of pancreatic
cancer cells but also modulates the tumor microenvironment by inhibiting the secretion of pro-
tumorigenic factors from cancer-associated fibroblasts (CAFs)[1][5]. This leads to reduced
fibrosis and enhanced infiltration of immune cells into the tumor[7][8][9].

ONO-8430506 has also been shown to be a highly potent ATX inhibitor, effectively reducing
plasma LPA formation[2][10]. Its anti-cancer effects have been demonstrated in preclinical
breast cancer models, where it has been observed to slow initial tumor growth and limit lung
metastasis[2][3][11]. Furthermore, ONO-8430506 has been shown to enhance the anti-tumor
efficacy of conventional chemotherapy agents like paclitaxel[3][4][10].

Below is a diagram illustrating the targeted signaling pathway.
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Targeted ATX-LPA Signaling Pathway
Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies are not publicly available. However, data from
cancer activities.

independent studies on each compound provide insights into their relative potency and anti-

In Vitro Potency
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Compound Assay Target IC50/1C90 Reference
IC50: 4.5 nM
LysoPLD activity (natural
ONO-8430506 (recombinant ATX/ENPP2 substrate), 5.1 [2]
human ATX) nM (synthetic
substrate)
LPA formation
(recombinant ATX/ENPP2 IC50: ~10 nM [2]
and plasma ATX)
ATX activity in
ATX/ENPP2 IC90: 100 nM [2][11]
mouse plasma
LPA C18:2
IOA-289 reduction in ATX IC50: 36 nM [6][8]

human plasma

In Vivo Efficacy in Animal Models
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Compound Cancer Model Dosing Key Findings Reference
) - Slowed initial
Syngeneic
) 10 mg/kg/day tumor growth. -
orthotopic mouse
ONO-8430506 (gavage) for 21 Decreased lung [2][11]

breast cancer

days metastases by
model
~60%.
Breast cancer - Enhanced the
model (with 30 or 100 mg/kg antitumor effect [2][10][11]
Paclitaxel) of Paclitaxel.
- Inhibited tumor
Orthotopic outgrowth and
mouse breast N induced
IOA-289 Not specified [6]
cancer model complete tumor
(E0771) eradication in 2
mice.
Mouse breast
- Strongly
cancer N o
) Not specified inhibited [6]
metastasis _
metastasis.
model (4T1)
- Slowed
Mouse lung - ]
Not specified progression of [6]

fibrosis model

lung fibrosis.

Clinical Development and Efficacy

IOA-289 has progressed further into clinical trials compared to the publicly available information

for ONO-8430506.

I0OA-289 Clinical Trials

A Phase | study in healthy male volunteers (NCT05027568) demonstrated that single

ascending oral doses of IOA-289 were safe and well-tolerated, with a dose-dependent increase

in plasma exposure and a corresponding decrease in circulating LPA[6][12].
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A subsequent Phase Ib dose-escalation study (AION-02, NCT05586516) is evaluating IOA-289
in combination with standard-of-care gemcitabine and nab-paclitaxel in patients with previously
untreated metastatic pancreatic ductal adenocarcinoma (mMPDAC)[13][14][15][16].

AION-02 Study (NCT05586516) Preliminary Results:

IOA-289 Dose Number of
Cohort . Key Outcomes Reference
(BID) Patients

No clinical
1 100 mg 4 responses [14]

observed.

-2outof4
patients (50%)
achieved a
confirmed and
) 200 mg 4 durable Partial [14]
Response (PR). -
Consistent and
durable
reductions in

CA19-9 levels.

Mature data not
3 400 mg 5 _ [14]
yet available.

The study met its primary endpoint, demonstrating safety and tolerability[16]. The observed
durable partial responses and reductions in the tumor marker CA19-9 in the higher dose
cohorts are encouraging and suggest a differentiated mode of action[14][16].

Publicly available information on the clinical development status of ONO-8430506 is limited.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of efficacy data.

ONO-8430506: In Vivo Breast Cancer Model
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Animal Model: Syngeneic orthotopic mouse model of breast cancer.

Treatment: ONO-8430506 administered via oral gavage at a dose of 10 mg/kg/day for 21
days[2][11].

Efficacy Assessment:

o Primary tumor growth was monitored over the treatment period.

o Atday 21, the number of metastatic nodules in the lungs was quantified[2].

Combination Study: To assess the synergistic effect with chemotherapy, ONO-8430506 (30
or 100 mg/kg) was co-administered with Paclitaxel in a breast cancer model[10]. Tumor
volume was the primary endpoint for efficacy.

I0OA-289: Phase Ib Clinical Trial in Pancreatic Cancer
(AION-02)

Study Design: Open-label, dose-escalation Phase Ib study (NCT05586516)[13][15].

Patient Population: Patients with previously untreated metastatic pancreatic ductal
adenocarcinoma[14][16].

Treatment Regimen:

o 10A-289 administered orally twice daily (BID) continuously[14][15].

o A 7-day monotherapy lead-in period with IOA-289 was followed by combination treatment
with standard doses of gemcitabine and nab-paclitaxel[13][14].

Primary Objective: To evaluate the safety and tolerability of ascending doses of IOA-289[14]
[15].

Secondary Objectives:

o Pharmacokinetics (PK) and pharmacodynamics (PD), including measurement of plasma
LPA and serum CA19-9 levels[14].
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o Radiographic responses assessed by RECIST 1.1 criteria[14].

o Progression-Free Survival (PFS) and Overall Survival (OS)[14].

The following diagram illustrates a generalized experimental workflow for preclinical in vivo
efficacy studies.
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Both ONO-8430506 and IOA-289 are promising ATX inhibitors with demonstrated preclinical
anti-cancer activity. IOA-289 has shown early signs of clinical efficacy in combination with
chemotherapy in a challenging indication like metastatic pancreatic cancer. The available data
suggests that targeting the ATX-LPA pathway is a viable therapeutic strategy.

For a more definitive comparison of the efficacy of these two compounds, direct head-to-head
preclinical studies under identical experimental conditions would be necessary. Further clinical
development of both molecules will be crucial to fully elucidate their therapeutic potential and
establish their respective places in the oncology treatment landscape. The ongoing and future
clinical trials for IOA-289 will provide more robust data on its efficacy and safety profile. The
future clinical development path for ONO-8430506 remains to be publicly detailed.
Researchers and clinicians will be keenly watching the progress of these novel agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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